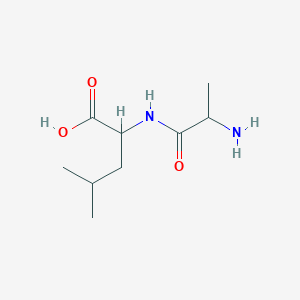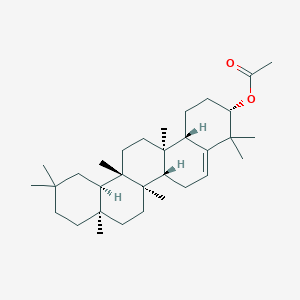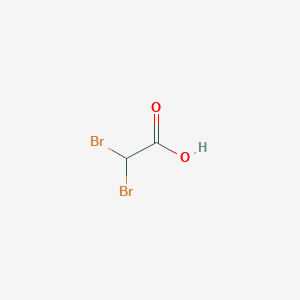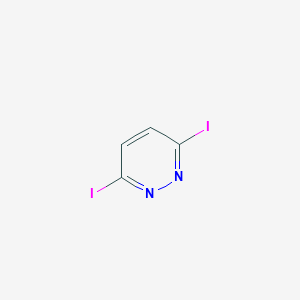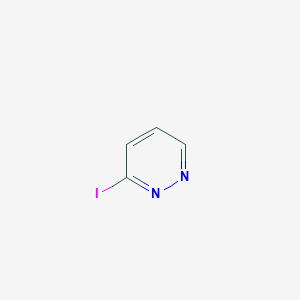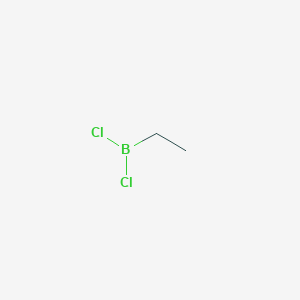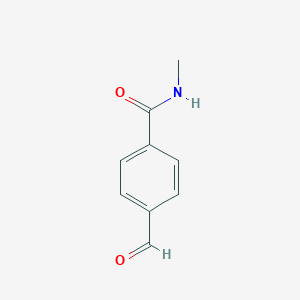
4-ホルミル-N-メチルベンザミド
概要
説明
4-formyl-N-methylbenzamide is an organic compound with the molecular formula C9H9NO2 It is a derivative of benzamide, where the benzene ring is substituted with a formyl group at the fourth position and a methyl group on the nitrogen atom
科学的研究の応用
4-formyl-N-methylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its formyl group can be further modified to introduce various functional groups.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those with benzamide structures.
Industry: It is used in the production of fine chemicals and as a reagent in organic synthesis.
作用機序
Target of Action
The primary target of 4-formyl-N-methylbenzamide is currently unknown. This compound is a derivative of N-methylbenzamide , which is known to be a potent inhibitor of phosphodiesterase 10A (PDE10A) . PDE10A is an enzyme that is abundant only in brain tissue . .
Mode of Action
For instance, N-methylbenzamide inhibits PDE10A, an enzyme that breaks down cyclic nucleotides, leading to an increase in the levels of these signaling molecules
Biochemical Pathways
If it shares similar properties with n-methylbenzamide, it may influence pathways involving cyclic nucleotides, such as camp and cgmp . These molecules play key roles in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Pharmacokinetics
Some information about its absorption, distribution, metabolism, and excretion (adme) can be inferred from a related compound, n-methylbenzamide . According to the data, 4-formyl-N-methylbenzamide has high gastrointestinal (GI) absorption and is predicted to be blood-brain barrier (BBB) permeant . It is an inhibitor of cyp1a2, which could potentially affect its metabolism .
Result of Action
If it acts similarly to N-methylbenzamide, it may lead to an increase in the levels of cyclic nucleotides, influencing various cellular processes . .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 4-formyl-N-methylbenzamide is not well-documented. Factors such as pH, temperature, and the presence of other substances could potentially affect its activity. For instance, the compound’s solubility could influence its absorption and distribution within the body
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-formyl-N-methylbenzamide can be achieved through several synthetic routes. One common method involves the formylation of N-methylbenzamide. This can be done using Vilsmeier-Haack reaction, where N-methylbenzamide is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the para position of the benzene ring.
Industrial Production Methods
In an industrial setting, the production of 4-formyl-N-methylbenzamide may involve large-scale formylation reactions using optimized conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification processes such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
4-formyl-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation with bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr3).
Major Products Formed
Oxidation: 4-carboxy-N-methylbenzamide.
Reduction: 4-hydroxymethyl-N-methylbenzamide.
Substitution: Various substituted derivatives depending on the specific reaction conditions.
類似化合物との比較
Similar Compounds
N-methylbenzamide: Lacks the formyl group, making it less reactive in certain chemical transformations.
4-formylbenzamide: Lacks the methyl group on the nitrogen, which can influence its solubility and reactivity.
4-methylbenzamide:
Uniqueness
4-formyl-N-methylbenzamide is unique due to the presence of both the formyl and N-methyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound in various fields of research and industry.
特性
IUPAC Name |
4-formyl-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-10-9(12)8-4-2-7(6-11)3-5-8/h2-6H,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQLPZUXDZETND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10440650 | |
| Record name | 4-formyl-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10440650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167837-57-2 | |
| Record name | 4-formyl-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10440650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-formyl-N-methylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






